molecular formula C8H12O2 B3004032 2-Hydroxybicyclo[3.2.1]octan-8-one CAS No. 23104-83-8

2-Hydroxybicyclo[3.2.1]octan-8-one

Cat. No.: B3004032
CAS No.: 23104-83-8
M. Wt: 140.182
InChI Key: KTYOWNVSVOSGGC-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action:

The synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. Cyclic β-ketoesters undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The resulting compound adopts the bicyclo[3.2.1]octane ring system . This mode of action highlights its reactivity and versatility in forming complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Hydroxybicyclo[3.2.1]octan-8-one involves a one-pot process. This method uses cyclic β-ketoesters, which undergo a tandem Michael addition followed by a regioselective aldol cyclization with α,β-unsaturated aldehydes in acetone at room temperature. The reaction is facilitated by 1.5 equivalents of potassium carbonate (K2CO3), yielding the desired compound in synthetically useful amounts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot synthesis method described above could potentially be scaled up for industrial applications due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybicyclo[2.2.1]heptan-7-one: Similar structure but with a different ring size.

    2-Hydroxybicyclo[4.2.1]nonan-9-one: Larger ring system with similar functional groups.

Uniqueness

2-Hydroxybicyclo[3.2.1]octan-8-one is unique due to its specific ring size and the presence of both hydroxyl and ketone functional groups. This combination makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

2-hydroxybicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYOWNVSVOSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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